N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-Benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a pyridinyl group at position 6 and a sulfanyl-linked acetamide moiety at position 3. The benzyl substituent on the acetamide distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-18(21-12-14-4-2-1-3-5-14)13-27-19-23-22-17-7-6-16(24-25(17)19)15-8-10-20-11-9-15/h1-11H,12-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPDDNCHBCATOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Benzyl Group: The benzyl group is typically introduced via a nucleophilic substitution reaction, using benzyl halides as the electrophile.
Introduction of Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, often using thiolating agents such as thiourea or thiols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Benzyl halides, thiourea
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among triazolopyridazine derivatives significantly influence their physicochemical and biological properties. Below is a detailed comparison:
Structural Variations
- N-(5-Methyl-1,2-Oxazol-3-yl)-2-{[6-(Pyridin-4-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide (G856-6639): Differs from the target compound by replacing the benzyl group with a 5-methyloxazol-3-yl moiety.
2-[[6-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide :
Features a 4-methylphenyl group at position 6 instead of pyridin-4-yl. The absence of a nitrogen-rich pyridinyl ring may reduce hydrogen-bonding interactions with biological targets .N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide :
Contains a methyl-substituted triazolopyridazine and an acetamide-linked phenyl group. Methylation at position 3 likely increases metabolic stability by sterically hindering oxidative degradation .
Pharmacological Implications
- Oxazole Substituent (G856-6639) : Introduces a heterocyclic polar group, improving solubility but possibly reducing target affinity .
- 4-Methylphenyl ( Derivative) : Balances hydrophobicity and steric effects, optimizing binding pocket interactions in kinase inhibitors .
Data Table: Key Triazolopyridazine Derivatives
Research Findings
- Synthetic Yields : The use of cesium carbonate in dry DMF () has been adapted for triazolopyridazine derivatives, achieving yields >70% .
- Biological Screening : While specific data for the target compound is unavailable, analogs like G856-6639 are screened for kinase inhibition, leveraging their triazolopyridazine core’s ATP-binding site affinity .
Biological Activity
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. It belongs to a class of heterocyclic compounds that have shown promise in various biological activities, particularly in cancer treatment and as antimicrobial agents.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzyl group
- A pyridine ring
- A triazole ring
- A pyridazine ring
This unique combination of rings contributes to its biological activity and interaction with various molecular targets.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . This inhibition disrupts cell cycle regulation, leading to significant effects on cell growth and proliferation in certain cancer cell lines.
Target Interaction
The interaction with CDK2 has been shown to induce:
- Cell cycle arrest : Particularly in the G1 phase.
- Apoptosis : Inducing programmed cell death in cancer cells.
Biological Activity Data
Research has demonstrated the compound's efficacy against various cancer cell lines. Below is a summary table of its biological activity:
Case Studies
- Anti-Cancer Activity : In a study evaluating triazolo-pyridazine derivatives, this compound exhibited potent cytotoxicity against A549 and MCF-7 cell lines with IC50 values indicating significant growth inhibition compared to controls.
- Cytotoxicity Assessment : The compound was tested for cytotoxic effects on normal human cells (HEK293). Results indicated low toxicity levels, suggesting a favorable therapeutic index for potential use in clinical settings.
Q & A
Q. Optimization Tips :
- Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to avoid side reactions.
- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to integrate aromatic moieties efficiently .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while dichloromethane is preferred for acid-sensitive steps.
Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂, pyridin-4-yl aromatic protons) and confirms regiochemistry of the triazolo-pyridazine core .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the heterocyclic backbone.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) and detects impurities.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods.
Purity Verification : Re-analyze compound purity via HPLC-MS to rule out degradation products.
Structural Analog Comparison : Test derivatives (e.g., pyridin-3-yl vs. pyridin-4-yl substitutions) to isolate structure-activity relationships (SAR) .
Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as solubility differences may skew results .
Advanced: What strategies improve solubility and pharmacokinetic stability for in vivo studies?
Answer:
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the acetamide moiety for delayed release.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time.
- Metabolic Stability Testing : Use liver microsome assays to identify metabolic hotspots (e.g., sulfur oxidation) and guide structural modifications .
Basic: Which functional groups dominate the compound’s reactivity and pharmacophore?
Answer:
Key functional groups include:
Sulfanyl Acetamide (-SC(=O)NHR) : Participates in hydrogen bonding with enzyme active sites.
Triazolo-Pyridazine Core : Provides π-π stacking interactions with aromatic residues in target proteins.
Benzyl Group : Enhances lipophilicity and membrane permeability.
Pyridin-4-yl Substituent : Engages in polar interactions via the nitrogen lone pair .
Advanced: How does the compound interact with kinase targets, and what binding studies are recommended?
Answer:
Proposed Mechanism :
The triazolo-pyridazine core competes with ATP in kinase binding pockets, while the sulfanyl acetamide group stabilizes interactions with catalytic lysine residues.
Q. Binding Study Methods :
Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR).
Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
Kinase Profiling Panels : Test against 100+ kinases to identify off-target effects.
Mutagenesis Studies : Replace key binding residues (e.g., Asp831 in EGFR) to validate interaction sites .
Advanced: How should researchers design experiments to assess the compound’s potential for inducing drug resistance?
Answer:
Long-Term Exposure Assays : Treat cell lines (e.g., cancer cells) with sub-lethal doses over 6–12 weeks. Monitor IC₅₀ shifts.
Genomic Sequencing : Identify mutations in target genes (e.g., kinase domains) via whole-exome sequencing.
Proteomic Analysis : Use LC-MS/MS to detect overexpression of efflux pumps (e.g., P-gp).
Combination Therapy Screening : Test synergy with inhibitors of resistance mechanisms (e.g., P-gp inhibitors like verapamil) .
Basic: What are the stability considerations for storing the compound?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfanyl group.
- Solvent Choice : Dissolve in DMSO for long-term storage; avoid repeated freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
